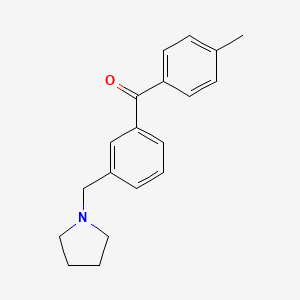

4'-Methyl-3-pyrrolidinomethyl benzophenone

Description

4'-Methyl-3-pyrrolidinomethyl benzophenone is a synthetic benzophenone derivative characterized by a methyl group at the 4' position of one aromatic ring and a pyrrolidinomethyl substituent at the 3 position of the adjacent ring. Benzophenones are widely recognized for their versatility in applications such as UV stabilization, polymer crosslinking, and pharmaceutical intermediates . The methyl group likely contributes to steric stabilization and modulates electronic properties compared to halogenated or electron-withdrawing substituents .

Properties

IUPAC Name |

(4-methylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-15-7-9-17(10-8-15)19(21)18-6-4-5-16(13-18)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJITBYEPBSPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643181 | |

| Record name | (4-Methylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-97-0 | |

| Record name | (4-Methylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-3-pyrrolidinomethyl benzophenone typically involves the reaction of 4-methylbenzoyl chloride with 3-pyrrolidinomethylphenyl magnesium bromide. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .

Industrial Production Methods

Industrial production of 4’-Methyl-3-pyrrolidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-3-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of various substituents such as halogens or nitro groups on the aromatic ring.

Scientific Research Applications

4’-Methyl-3-pyrrolidinomethyl benzophenone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 4’-Methyl-3-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituent type and position, influencing molecular weight, polarity, and reactivity:

Key Observations :

- Nitrogen-Containing Groups: Pyrrolidinomethyl and piperazinomethyl substituents introduce basicity, with piperazine derivatives (e.g., ) offering additional hydrogen-bonding sites compared to pyrrolidine.

- Electron-Withdrawing Groups : The trifluoromethyl group in enhances electrophilicity, making the compound more reactive in photochemical or catalytic processes.

Analytical and Extraction Characteristics

Benzophenones are often analyzed via chromatographic methods. Data from dispersive liquid-liquid microextraction (DLLME) studies show:

| Compound (Abbrev.) | LOD (µg/L) | Recovery (%) | Matrix |

|---|---|---|---|

| DB (Dihydroxybenzophenone) | 0.02 | 70.5–90.3 | Environmental water |

| HMP (Hydroxymethylphenone) | 0.016 | 79.5–91.3 | Environmental water |

While direct data for this compound is unavailable, its pyrrolidinomethyl group may improve extraction efficiency in ionic liquid (IL)-based DLLME due to amine-IL interactions .

Biological Activity

4'-Methyl-3-pyrrolidinomethyl benzophenone (C19H21NO) is a synthetic compound within the benzophenone family, recognized for its potential biological activities. This article explores its synthesis, biological interactions, and implications in various fields, including pharmacology and materials science.

The synthesis of this compound typically involves the reaction of 4-methylbenzoyl chloride with 3-pyrrolidinomethylphenyl magnesium bromide. The reaction occurs under anhydrous conditions using solvents like tetrahydrofuran (THF), followed by purification techniques such as recrystallization and chromatography to yield high purity products.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential effects:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. Its unique structure allows it to bind to specific receptors, modulating their activity.

- Pharmacological Potential : Investigations have suggested that this compound could serve as a lead in drug discovery due to its interactions with biomolecules.

The mechanism of action involves binding to molecular targets, which may include enzymes and receptors. This binding can lead to alterations in enzymatic activity, potentially affecting metabolic processes and signaling pathways within cells.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of this compound:

- Cholinesterase Inhibition : Similar compounds have shown cholinesterase inhibitory activity, which is significant for developing treatments for neurodegenerative diseases like Alzheimer's .

- Toxicological Assessment : A study on related benzophenone derivatives indicated varying degrees of toxicity and bioactivity, emphasizing the importance of structural modifications on biological outcomes .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C19H21NO | Methyl and pyrrolidinomethyl groups enhance reactivity |

| 3-Pyrrolidinomethyl benzophenone | C18H19NO | Lacks methyl substitution, potentially less reactive |

| 4-Methylbenzophenone | C14H12O | Simpler structure, fewer biological interactions |

This table illustrates how the presence of both a methyl group and a pyrrolidinomethyl moiety in this compound contributes to its distinct chemical reactivity and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.